molecular formula C16H16FN5O3 B11416535 Methyl {2-[(4-fluorobenzyl)amino]-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate

Methyl {2-[(4-fluorobenzyl)amino]-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate

Cat. No.: B11416535
M. Wt: 345.33 g/mol
InChI Key: LPNJGDMETHIRHN-UHFFFAOYSA-N
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Description

Methyl {2-[(4-fluorobenzyl)amino]-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core, a fluorobenzyl group, and a methyl ester functional group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {2-[(4-fluorobenzyl)amino]-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-fluorobenzylamine with a suitable triazolopyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product. The final step involves the esterification of the resulting intermediate with methyl acetate to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl {2-[(4-fluorobenzyl)amino]-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a nitro group can produce an amine .

Mechanism of Action

The mechanism of action of Methyl {2-[(4-fluorobenzyl)amino]-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and modulating various biochemical pathways. The fluorobenzyl group enhances its binding affinity and specificity, while the triazolopyrimidine core contributes to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {2-[(4-fluorobenzyl)amino]-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate stands out due to the presence of the fluorobenzyl group, which imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the combination of the triazolopyrimidine core and the methyl ester functional group contributes to its versatility in various chemical reactions and applications .

Properties

Molecular Formula

C16H16FN5O3

Molecular Weight

345.33 g/mol

IUPAC Name

methyl 2-[2-[(4-fluorophenyl)methylamino]-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate

InChI

InChI=1S/C16H16FN5O3/c1-9-12(7-13(23)25-2)14(24)22-16(19-9)20-15(21-22)18-8-10-3-5-11(17)6-4-10/h3-6H,7-8H2,1-2H3,(H2,18,19,20,21)

InChI Key

LPNJGDMETHIRHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)NCC3=CC=C(C=C3)F)CC(=O)OC

Origin of Product

United States

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